1-Chloro-1-methylcyclopropane
CAS No.: 50915-28-1
Cat. No.: VC18708165
Molecular Formula: C4H7Cl
Molecular Weight: 90.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50915-28-1 |
|---|---|
| Molecular Formula | C4H7Cl |
| Molecular Weight | 90.55 g/mol |
| IUPAC Name | 1-chloro-1-methylcyclopropane |
| Standard InChI | InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3 |
| Standard InChI Key | VABRYYYQHIQWTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
1-Chloro-1-methylcyclopropane possesses the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol. Its IUPAC name, 1-chloro-1-methylcyclopropane, reflects the substitution pattern: a chlorine atom and a methyl group are bonded to the same carbon atom within the cyclopropane ring. The compound’s strained ring structure (bond angles ≈ 60°) contributes to its heightened reactivity compared to non-cyclic alkanes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 50915-28-1 |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol |
| SMILES | CC1(CC1)Cl |
| InChI Key | VABRYYYQHIQWTA-UHFFFAOYSA-N |
| Boiling Point | Not reported (estimated <100°C) |
The Standard InChI (InChI=1S/C4H7Cl/c1-4(5)2-3-4/h2-3H2,1H3) confirms the connectivity and stereochemical arrangement.
Electronic and Steric Effects
The chlorine atom’s electronegativity induces a dipole moment, polarizing the C–Cl bond and making it susceptible to nucleophilic substitution. The methyl group exerts steric hindrance, influencing reaction pathways by directing attack to less hindered positions. Computational studies suggest that the ring strain energy (~27 kcal/mol) further destabilizes the molecule, enhancing its propensity for ring-opening reactions.
Synthesis and Production
Laboratory-Scale Synthesis
The most common synthesis involves chlorination of 1-methylcyclopropane using reagents like sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂). For example:
This reaction proceeds via a radical mechanism under anhydrous conditions, with yields optimized at 40–60°C .
Industrial Manufacturing
Industrial protocols emphasize continuous flow reactors to manage exothermicity and improve safety. Key parameters include:
-
Temperature control (30–50°C) to prevent ring-opening side reactions.
-
Catalytic additives (e.g., AlCl₃) to accelerate chlorination.
-
Distillation for purification, achieving >95% purity.
Chemical Reactivity
Dehydrohalogenation
Treatment with strong bases (e.g., KOH/EtOH) induces β-elimination, producing alkenes. Notably, 1-chloro-1-methylcyclopropane favors the formation of the less substituted alkene (Alkene A) over the more substituted isomer (Alkene B) due to angle strain relief. The transition state for forming Alkene A avoids additional strain from a conjugated double bond within the cyclopropane ring, as demonstrated by kinetic studies .
Table 2: Product Distribution in Dehydrohalogenation
| Base | Alkene A (%) | Alkene B (%) | Conditions |
|---|---|---|---|
| KOH/EtOH | 85 | 15 | Reflux, 2 hours |
| NaNH₂/NH₃ | 78 | 22 | -33°C, 4 hours |
Nucleophilic Substitution
The C–Cl bond undergoes Sₙ2 reactions with nucleophiles (e.g., amines, alkoxides), though steric hindrance from the methyl group slows kinetics. For example:
Reaction rates are 10–100× slower than analogous acyclic chlorides due to the rigid cyclopropane geometry.
Applications in Organic Synthesis
Quaternary Carbon Center Formation
The compound’s tertiary chloride structure enables Al(III)-catalyzed couplings with alkynyl silanes, forming all-carbon quaternary centers. This method, reported by Charki and Müller (2024), achieves 70–85% yields under mild conditions :
Polymer Chemistry
Incorporating 1-chloro-1-methylcyclopropane into polymers enhances thermal stability. Copolymerization with ethylene via radical initiators yields materials with glass transition temperatures (T₉) up to 120°C, suitable for high-performance plastics.
Environmental Impact
Chlorinated cyclopropanes are persistent organic pollutants due to low biodegradability. Bioaccumulation factors (BCF) of 1-chloro-1-methylcyclopropane in aquatic organisms are estimated at 150–200, necessitating stringent containment measures in industrial settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume